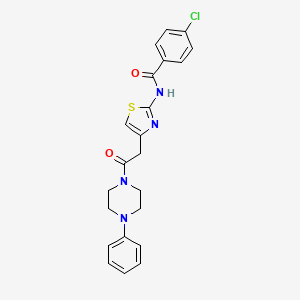
2,2-Diphenyl-N-(5-(3-(trifluoromethyl)benzyl)-1,3-thiazol-2-YL)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Diphenyl-N-(5-(3-(trifluoromethyl)benzyl)-1,3-thiazol-2-YL)acetamide, also known as TAK-659, is a novel small molecule inhibitor that has shown promising results in scientific research. It belongs to the class of Bruton's tyrosine kinase (BTK) inhibitors, which have gained significant attention in recent years due to their potential in treating various diseases, including cancer and autoimmune disorders.
作用機序
Thiazole derivatives
Thiazole is a type of heterocyclic compound that has been found in many important synthetic drug molecules . Thiazole derivatives have been reported to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Trifluoromethylphenyl motif
The 3,5-bis(trifluoromethyl)phenyl motif is used extensively in promoting organic transformations .
実験室実験の利点と制限
2,2-Diphenyl-N-(5-(3-(trifluoromethyl)benzyl)-1,3-thiazol-2-YL)acetamide has several advantages for lab experiments, including its high potency, selectivity, and favorable pharmacokinetic properties. However, one of the limitations of 2,2-Diphenyl-N-(5-(3-(trifluoromethyl)benzyl)-1,3-thiazol-2-YL)acetamide is its low solubility, which can make it challenging to use in certain experimental setups. Additionally, 2,2-Diphenyl-N-(5-(3-(trifluoromethyl)benzyl)-1,3-thiazol-2-YL)acetamide has not yet been extensively studied in clinical trials, which limits its potential applications in human therapy.
将来の方向性
There are several future directions for research on 2,2-Diphenyl-N-(5-(3-(trifluoromethyl)benzyl)-1,3-thiazol-2-YL)acetamide. One potential direction is to investigate its efficacy in combination with other drugs, such as immune checkpoint inhibitors, to enhance its therapeutic potential. Another direction is to explore the use of 2,2-Diphenyl-N-(5-(3-(trifluoromethyl)benzyl)-1,3-thiazol-2-YL)acetamide in other diseases, such as multiple sclerosis and Sjogren's syndrome, which are also associated with B-cell dysregulation. Additionally, further studies are needed to understand the long-term safety and efficacy of 2,2-Diphenyl-N-(5-(3-(trifluoromethyl)benzyl)-1,3-thiazol-2-YL)acetamide in human patients.
In conclusion, 2,2-Diphenyl-N-(5-(3-(trifluoromethyl)benzyl)-1,3-thiazol-2-YL)acetamide is a novel BTK inhibitor that has shown promising results in scientific research for the treatment of various diseases, including cancer and autoimmune disorders. Its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments have been discussed. Several future directions for research on 2,2-Diphenyl-N-(5-(3-(trifluoromethyl)benzyl)-1,3-thiazol-2-YL)acetamide have also been proposed, highlighting its potential as a valuable therapeutic agent in the future.
合成法
The synthesis of 2,2-Diphenyl-N-(5-(3-(trifluoromethyl)benzyl)-1,3-thiazol-2-YL)acetamide involves a multi-step process that starts with the reaction of 3-(trifluoromethyl)benzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This is followed by the reaction of the thiosemicarbazone with 2-chloro-N-(2,2-diphenylacetamido)acetamide in the presence of a base to yield 2,2-Diphenyl-N-(5-(3-(trifluoromethyl)benzyl)-1,3-thiazol-2-YL)acetamide. The overall yield of the synthesis process is reported to be around 25%.
科学的研究の応用
2,2-Diphenyl-N-(5-(3-(trifluoromethyl)benzyl)-1,3-thiazol-2-YL)acetamide has been extensively studied for its potential in treating various diseases. It has shown promising results in preclinical studies as a BTK inhibitor, which makes it a potential candidate for the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). 2,2-Diphenyl-N-(5-(3-(trifluoromethyl)benzyl)-1,3-thiazol-2-YL)acetamide has also shown potential in treating autoimmune disorders, such as rheumatoid arthritis and lupus, by inhibiting B-cell activation and proliferation.
特性
IUPAC Name |
2,2-diphenyl-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F3N2OS/c26-25(27,28)20-13-7-8-17(14-20)15-21-16-29-24(32-21)30-23(31)22(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-14,16,22H,15H2,(H,29,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDPAVMAZJQABK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=NC=C(S3)CC4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-diphenyl-N-(5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)acetamide | |
CAS RN |
292056-83-8 |
Source


|
| Record name | 2,2-DIPHENYL-N-(5-(3-(TRIFLUOROMETHYL)BENZYL)-1,3-THIAZOL-2-YL)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2,5-dimethoxyphenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2974720.png)

![(E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2974722.png)



![1-(tert-butyl)-5-(3-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2974728.png)





